molecular formula C25H23N3O2S B2766758 (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 1021251-89-7

(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2766758
CAS No.: 1021251-89-7
M. Wt: 429.54
InChI Key: VFTVLSHNTHMCIR-XSFVSMFZSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C25H23N3O2S and its molecular weight is 429.54. The purity is usually 95%.
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Biological Activity

The compound (2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel chemical entity with promising biological activities. Its structure incorporates a benzodioxole moiety, which is known for various pharmacological effects, alongside thiazole and propene components that may enhance its therapeutic potential. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of the compound is represented as follows:

C22H22N4O2S\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Regulation of Apoptosis : The compound has been shown to modulate apoptotic pathways by influencing the activity of proteins involved in cell survival and death, such as DDX3X and GSK3B. These interactions suggest a potential role in cancer therapy by promoting apoptosis in tumor cells .
  • Regulation of Autophagy : It acts as a regulator of autophagy through the phosphorylation of KAT5/TIP60, which is crucial under starvation conditions. This regulation may enhance the degradation of damaged cellular components, contributing to cellular homeostasis .

Biological Activity Data

The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Below is a summary table highlighting its activity against different biological targets:

Biological Target Activity Reference
Cancer Cell LinesInhibitory
Apoptotic PathwaysModulation
Autophagy RegulationActivation
Antimicrobial ActivityModerate

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

  • Cancer Treatment : A study conducted on neuroblastoma cells demonstrated that the compound promotes apoptosis through the phosphorylation of MYCN, leading to its degradation. This suggests a potential application in treating neuroblastoma .
  • Antimicrobial Properties : Research comparing the compound with conventional antibiotics showed varying degrees of antimicrobial activity against cultured bacteria and fungi. The minimum inhibitory concentration (MIC) was determined, indicating its potential as an antimicrobial agent .
  • Autophagy Induction : In a model of cellular starvation, the compound was shown to enhance autophagic flux, suggesting its utility in conditions where autophagy plays a protective role against cellular stress .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c26-13-20(14-27-21-10-11-23-24(12-21)30-16-29-23)25-28-22(15-31-25)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h6-12,14-15,17,27H,1-5,16H2/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTVLSHNTHMCIR-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC5=C(C=C4)OCO5)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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